molecular formula C6H12N2O B067695 (3E)-3-(Dimethylhydrazinylidene)butan-2-one CAS No. 181512-85-6

(3E)-3-(Dimethylhydrazinylidene)butan-2-one

Cat. No. B067695
M. Wt: 128.17 g/mol
InChI Key: QBYQXWQLIUTWNW-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-3-(Dimethylhydrazinylidene)butan-2-one is a chemical compound with a molecular formula of C6H12N2O. It is also known as dimethylnitrosamine (DMN) and is widely used in scientific research. DMN is a potent carcinogen and has been extensively studied for its role in liver cancer induction.

Mechanism Of Action

DMN induces liver cancer by causing DNA damage and mutations in liver cells. The compound is metabolized in the liver to form reactive intermediates that bind to DNA and other cellular macromolecules, leading to cell death and cancer development. DMN also induces oxidative stress and inflammation in the liver, which further contribute to liver cancer development.

Biochemical And Physiological Effects

DMN exposure leads to liver damage, inflammation, and fibrosis in animals. The compound also induces oxidative stress and alters the expression of genes involved in liver metabolism and cancer development. DMN exposure has been shown to increase the risk of liver cancer in animals, and it is considered a potent carcinogen.

Advantages And Limitations For Lab Experiments

DMN is a useful tool for studying liver cancer mechanisms and developing potential treatments for liver cancer. The compound induces liver cancer in animals, which closely mimics the human disease. However, DMN has limitations in terms of its specificity and reproducibility. The compound can induce liver cancer in a dose-dependent manner, but the exact dose-response relationship is not well established. DMN also induces liver damage and inflammation, which can complicate the interpretation of experimental results.

Future Directions

Future research on DMN should focus on improving the specificity and reproducibility of the compound in animal models. New animal models and experimental approaches should be developed to better understand the mechanisms of DMN-induced liver cancer and to identify potential therapeutic targets. The development of new treatments for liver cancer should also be a priority, given the high incidence and mortality of this disease.

Synthesis Methods

DMN is synthesized by reacting dimethylamine (DMA) with sodium nitrite (NaNO2) in the presence of a strong acid such as hydrochloric acid (HCl). The reaction produces DMN, which is then purified by distillation or chromatography.

Scientific Research Applications

DMN is widely used in scientific research to induce liver cancer in animals. It is also used in the study of liver cancer mechanisms and the development of potential treatments for liver cancer. DMN has been used in various animal models, including rats, mice, and hamsters, to study the carcinogenic effects of this compound.

properties

CAS RN

181512-85-6

Product Name

(3E)-3-(Dimethylhydrazinylidene)butan-2-one

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(3E)-3-(dimethylhydrazinylidene)butan-2-one

InChI

InChI=1S/C6H12N2O/c1-5(6(2)9)7-8(3)4/h1-4H3/b7-5+

InChI Key

QBYQXWQLIUTWNW-FNORWQNLSA-N

Isomeric SMILES

C/C(=N\N(C)C)/C(=O)C

SMILES

CC(=NN(C)C)C(=O)C

Canonical SMILES

CC(=NN(C)C)C(=O)C

synonyms

2,3-Butanedione, mono(dimethylhydrazone), (E)- (9CI)

Origin of Product

United States

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